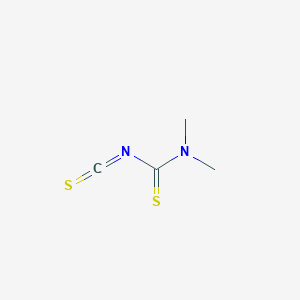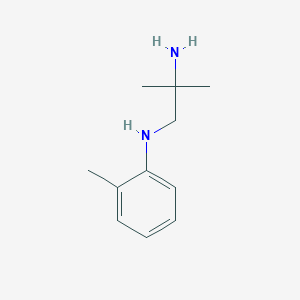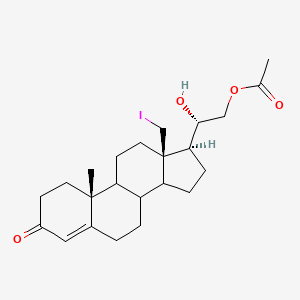
Bis(trifluoromethyl)iodophosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trifluoromethyl)iodophosphine is a chemical compound with the molecular formula C₂F₆IP and a molecular weight of 295.8901 . . This compound is characterized by the presence of two trifluoromethyl groups attached to a phosphorus atom, which is also bonded to an iodine atom.
Vorbereitungsmethoden
The synthesis of bis(trifluoromethyl)iodophosphine involves the reaction of trifluoromethyl iodide with phosphorus trichloride in the presence of a suitable catalyst . The reaction conditions typically require low temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Bis(trifluoromethyl)iodophosphine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form bis(trifluoromethyl)phosphine oxide.
Reduction: It can be reduced to form bis(trifluoromethyl)phosphine.
Substitution: This compound can undergo substitution reactions with nucleophiles to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Bis(trifluoromethyl)iodophosphine has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: This compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of bis(trifluoromethyl)iodophosphine involves its ability to form strong bonds with various molecular targets. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to interact with enzymes and other biological molecules. The phosphorus atom can act as a nucleophile or electrophile, depending on the reaction conditions, enabling the compound to participate in a wide range of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Bis(trifluoromethyl)iodophosphine can be compared with other similar compounds, such as:
Bis(trifluoromethyl)phosphine: Lacks the iodine atom and has different reactivity and applications.
Bis(trifluoromethyl)phosphine oxide: Contains an oxygen atom bonded to phosphorus, resulting in different chemical properties.
Trifluoromethyl iodide: Contains only one trifluoromethyl group and iodine, with distinct reactivity compared to this compound.
The uniqueness of this compound lies in its combination of trifluoromethyl groups and iodine, which imparts unique reactivity and stability to the compound.
Eigenschaften
CAS-Nummer |
359-64-8 |
|---|---|
Molekularformel |
C2F6IP |
Molekulargewicht |
295.89 g/mol |
IUPAC-Name |
iodo-bis(trifluoromethyl)phosphane |
InChI |
InChI=1S/C2F6IP/c3-1(4,5)10(9)2(6,7)8 |
InChI-Schlüssel |
HGVWFVCHIXYCGH-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)P(C(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13424360.png)
![Ethyl 1-[2-(4-ethoxycarbonyl-1-piperidyl)ethyl]piperidine-4-carboxylate](/img/structure/B13424363.png)


![N-[2-(Acetyloxy)ethyl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B13424375.png)



![(1S,8S,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8S,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol](/img/structure/B13424387.png)

![2-(((3aR,4S,6S,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13424390.png)
![4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-methoxy-4-methyl-5-oxopentan-2-yl)amino)-4-oxobutanoic acid](/img/structure/B13424409.png)

![5,6-Difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B13424422.png)
